molecular formula C10H16O3 B13165798 1-Oxaspiro[4.5]decane-4-carboxylic acid

1-Oxaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13165798
M. Wt: 184.23 g/mol
InChI Key: IKALNDRCVFQQTJ-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decane-4-carboxylic acid is a chemical compound with the molecular formula C10H14O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield the desired product . Another method involves a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Decarboxylation: The major product is a spiro compound with one less carbon atom.

    Substitution Reactions: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-Oxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways. Its spiro structure allows it to fit into specific enzyme active sites, influencing biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical properties. This structure allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-oxaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)8-4-7-13-10(8)5-2-1-3-6-10/h8H,1-7H2,(H,11,12)

InChI Key

IKALNDRCVFQQTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CCO2)C(=O)O

Origin of Product

United States

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